molecular formula C4H10O2<br>(CH3)3COOH<br>C4H10O2 B1683092 Tert-butyl hydroperoxide CAS No. 75-91-2

Tert-butyl hydroperoxide

Cat. No. B1683092
CAS RN: 75-91-2
M. Wt: 90.12 g/mol
InChI Key: CIHOLLKRGTVIJN-UHFFFAOYSA-N
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Description

Tert-butyl hydroperoxide (TBHP) is an organic compound with the formula (CH3)3COOH . It is one of the most widely used hydroperoxides in various oxidation processes, such as the Halcon process . It is normally supplied as a 69–70% aqueous solution . Compared to hydrogen peroxide and organic peracids, TBHP is less reactive and more soluble in organic solvents .


Synthesis Analysis

TBHP is synthesized by the auto-oxidation of isobutane . It can also be produced by the thermal reaction of tert-butyl alcohol (TBA) with hydrogen peroxide (H2O2) . Anhydrous TBHP is a powerful oxidizing agent in many chemical transformations .


Molecular Structure Analysis

The molecular formula of TBHP is C4H10O2 . The IUPAC name for TBHP is 2-Methylpropane-2-peroxol .


Chemical Reactions Analysis

TBHP is used industrially to prepare propylene oxide . In the Halcon process, molybdenum-based catalysts are used for this reaction . TBHP is also used to produce some fine chemicals by the Sharpless epoxidation .


Physical And Chemical Properties Analysis

TBHP is a colorless liquid with a molar mass of 90.122 g·mol−1 . It has a density of 0.935 g/mL, a melting point of −3 °C, and a boiling point of 37 °C at 2.0 kPa . It is miscible in water .

Scientific Research Applications

Polymerization and Oxidation Catalyst

TBHP is commonly used as an initiator and finishing catalyst in polymerization methods for polystyrene and polyacrylates, as well as in the polymerization of vinyl chloride and vinyl acetate. It also functions as an oxidation and sulfonation catalyst in bleaching and deodorizing operations (Gad, 2014).

Thermal Stability and Hazard Assessment

The thermal instability of TBHP, particularly in the presence of various acids and alkalis, poses significant hazards in chemical processes and storage. Research on its thermal runaway evaluation is crucial for safety in the petrochemical industry (Wang, 2012).

Oxidative Cell Injury Model

TBHP serves as a model compound for studying oxidative cell injury mechanisms. Its interaction with Chinese hamster B14 cells has been examined to understand the role of membrane modifications and DNA integrity loss in cell injury induced by TBHP (Lapshina et al., 2005).

Fire Extinguishing and Hazard Reduction

Investigations into the mechanism of thermal decomposition and reaction of TBHP in fire scenarios are vital. Such studies inform the design of fire extinguishing systems in chemical plants and assess the interaction of TBHP with various materials that may either inhibit or exacerbate hazards (Li et al., 2013).

Oxidation Reactions in Organic Chemistry

TBHP is used in the selective oxidation of benzylic sp3 C–H bonds to arylketones, offering a low-cost methodology for producing valuable compounds in organic synthesis (Tan et al., 2017).

Electrocatalytic Reduction Studies

The electrochemical reduction of TBHP has been studied, highlighting its specific reactivity at iron electrodes. This research has implications for understanding the electrocatalytic effects in organic peroxides and their potential applications (Baron et al., 2004).

Safety And Hazards

TBHP is potentially dangerous, but explosions are rare . A solution of TBHP and water with a concentration of greater than 90% is forbidden to be shipped according to the US Department of Transportation Hazardous Materials Table 49 CFR 172.101 . It may be harmful if swallowed, toxic in contact with the skin, and it can be fatal via the inhalation route of exposure. It is corrosive to skin and eyes and causes respiratory irritation .

Future Directions

TBHP is being explored for its capacity to intensify the auto-ignition of hydrocarbons . It is also being studied for its role in the ignition intensification of n-heptane under engine-relevant conditions .

properties

IUPAC Name

2-hydroperoxy-2-methylpropane
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InChI

InChI=1S/C4H10O2/c1-4(2,3)6-5/h5H,1-3H3
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InChI Key

CIHOLLKRGTVIJN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OO
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Molecular Formula

C4H10O2, Array
Record name TERT-BUTYL HYDROPEROXIDE
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DSSTOX Substance ID

DTXSID9024693
Record name tert-Butyl hydroperoxide
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Molecular Weight

90.12 g/mol
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Physical Description

Watery odorless colorless liquid. Floats on and dissolves slowly in water. (USCG, 1999), Watery odorless colorless liquid. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [ICSC] Odorless, colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name TERT-BUTYL HYDROPEROXIDE
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Boiling Point

192 °F at 760 mmHg (decomposes); 104 °F at 23 mmHg (NTP, 1992), BP: 89 °C (decomposes), BP: 35 °C at 20 mm Hg, BP: 40 °C at 23 mm Hg
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Flash Point

80 °F (NTP, 1992), 43 °(may explode on heating), Less than 80 °F (less than 27 °C) /closed cup/, 43 °C
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in water, Moderately soluble in water, Slightly soluble in water, Soluble in ethanol, ethyl ether, carbon tetrachloride, chloroform, For more Solubility (Complete) data for tert-Butyl hydroperoxide (7 total), please visit the HSDB record page., Solubility in water: miscible
Record name TERT-BUTYL HYDROPEROXIDE
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Density

0.88 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8960 g/cu cm at 20 °C, Relative density (water = 1): 0.93
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air = 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

5.46 [mmHg], 5.46 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.07 (calculated)
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Mechanism of Action

A short-term exposure of PC12 cells to tert-butylhydroperoxide, followed by recovery in fresh culture medium, causes cell death and the extent of this response progressively increases during the 120 min of post-treatment incubation. Morphological and biochemical analyses of these cells revealed that the mode of cell death was necrosis. Cell killing induced by the hydroperoxide seems to be in part mediated by peroxynitrite because the lethal response was markedly and similarly reduced by the nitric oxide synthase inhibitor N omega-nitro-L-arginine methylester and by scavengers of nitric oxide or peroxynitrite. This peroxynitrite-dependent mechanism of cytotoxicity was blunted by antioxidants and inhibitors of mitochondrial permeability transition and the onset of cell death was preceded by mitochondrial depolarization and loss of cellular ATP. We conclude that tert-butylhydroperoxide promotes peroxynitrite-dependent PC12 cell necrosis causally linked to peroxidation of membrane lipids and mitochondrial permeability transition.
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Impurities

tert-Butyl alcohol (21%), acetone (25%), and isobutyl derivatives (1%) are formed as side products.
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Product Name

tert-Butyl Hydroperoxide

Color/Form

Liquid, Water-white liquid

CAS RN

75-91-2
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Melting Point

18 °F (NTP, 1992), -8 °C, MP: 6 °C, -3 °C
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Synthesis routes and methods I

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
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Synthesis routes and methods II

Procedure details

In order to demonstrate the need for obtaining the tertiary butyl alcohol/ditertiary butyl peroxide azeotrope fraction described above, the tertiary butyl alcohol starting material obtained from the reaction of propylene oxide with tertiary butyl hydroperoxide, as described above, was sequentially extracted in a batch water extractor. In each extraction, 15 grams of raffinate or upper layer was extracted with the amount of water as indicated in Table I.
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Synthesis routes and methods III

Procedure details

A 19.1% solution of TBHP in TBA decomposed over a commercial 0.15% Pd, 0.15% Pt on alumina gave (80° C., 0.5 space velocity) 74.2 TBHP conversion with selectivity to TBA of 84.1%, DTBP 5.0%, acetone 10.9%, and methanol 2.6%. Minor products including carboxylic acids were also formed.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hydroperoxide
Reactant of Route 2
Reactant of Route 2
Tert-butyl hydroperoxide
Reactant of Route 3
Tert-butyl hydroperoxide
Reactant of Route 4
Tert-butyl hydroperoxide
Reactant of Route 5
Tert-butyl hydroperoxide
Reactant of Route 6
Tert-butyl hydroperoxide

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